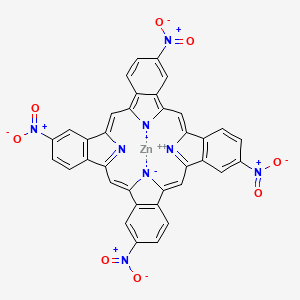
Zinc(II) tetranitrophthalocyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(II) tetranitrophthalocyanine: is a macrocyclic compound that belongs to the phthalocyanine family. It is known for its unique electronic and optical properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its blue to black appearance and is often used as a photosensitizer due to its ability to generate light over a wide range of wavelengths .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) tetranitrophthalocyanine typically involves the reaction of phthalonitrile derivatives with zinc salts under specific conditions. One common method includes the cyclotetramerization of 4-nitrophthalonitrile in the presence of zinc acetate. The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions: Zinc(II) tetranitrophthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine species with different electronic configurations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc(II) phthalocyanine dioxides, while reduction can produce zinc(II) phthalocyanine dihydrides .
科学研究应用
Chemistry: Zinc(II) tetranitrophthalocyanine is widely used as a photosensitizer in photochemical reactions. Its ability to absorb light and generate reactive oxygen species makes it valuable in various photochemical processes .
Biology and Medicine: In biological and medical research, this compound is used in photodynamic therapy (PDT) for cancer treatment. It helps in the selective destruction of cancer cells by generating reactive oxygen species upon light activation .
Industry: The compound is also used in the development of organic solar cells and gas sensors due to its excellent electronic properties.
作用机制
The mechanism of action of Zinc(II) tetranitrophthalocyanine is primarily related to its ability to transfer electrons. Upon light activation, the compound can transfer electrons from the zinc cation to the quinoid ring system, generating reactive oxygen species. These reactive species can then interact with various molecular targets, leading to the desired photochemical or therapeutic effects .
相似化合物的比较
Zinc phthalocyanine: Similar in structure but lacks the nitro groups, leading to different electronic properties.
Copper phthalocyanine: Contains copper instead of zinc, resulting in different optical and electronic characteristics.
Iron phthalocyanine: Contains iron, which significantly alters its reactivity and applications.
Uniqueness: Zinc(II) tetranitrophthalocyanine is unique due to the presence of nitro groups, which enhance its electron-withdrawing capabilities and photochemical properties. This makes it particularly effective as a photosensitizer and in applications requiring strong electron transfer capabilities .
属性
分子式 |
C36H16N8O8Zn |
|---|---|
分子量 |
753.9 g/mol |
IUPAC 名称 |
zinc;6,15,24,33-tetranitro-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene |
InChI |
InChI=1S/C36H16N8O8.Zn/c45-41(46)17-1-5-21-25(9-17)33-14-30-23-7-3-19(43(49)50)11-27(23)35(39-30)16-32-24-8-4-20(44(51)52)12-28(24)36(40-32)15-31-22-6-2-18(42(47)48)10-26(22)34(38-31)13-29(21)37-33;/h1-16H;/q-2;+2 |
InChI 键 |
QRBOGSDGVCIIAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=CC4=NC(=CC5=C6C=CC(=CC6=C([N-]5)C=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)C=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
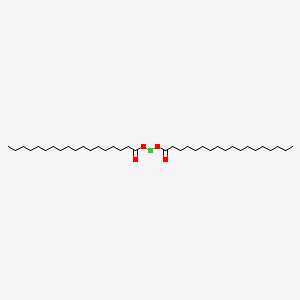
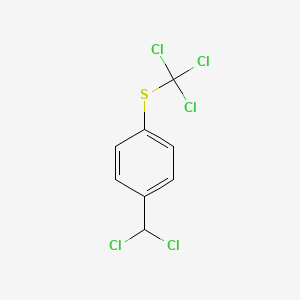
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
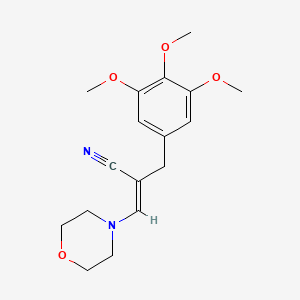
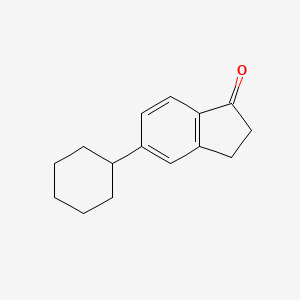
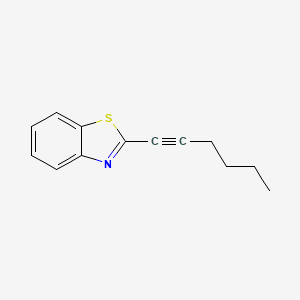
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
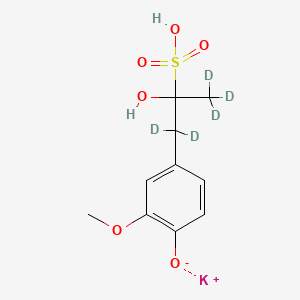
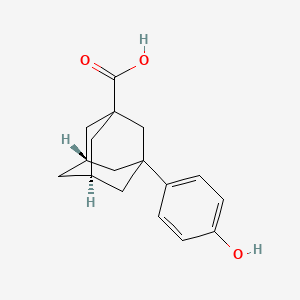

![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
